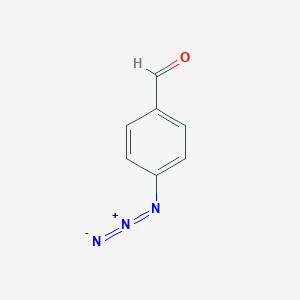

4-Azidobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-azidobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJOUGYEUFYPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066965 | |

| Record name | Benzaldehyde, 4-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24173-36-2 | |

| Record name | 4-Azidobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24173-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azidobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024173362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-azido- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-azidobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AZIDOBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5F6ANW5R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Azidobenzaldehyde chemical properties and structure

An In-Depth Technical Guide to 4-Azidobenzaldehyde: Properties, Synthesis, and Core Applications

Abstract

This compound (C₇H₅N₃O) is a hetero-bifunctional aromatic compound that has emerged as an indispensable tool for researchers, scientists, and drug development professionals. Its unique structure, featuring both a reactive azide and an aldehyde group, provides a versatile platform for a multitude of advanced chemical transformations.[1][2] This guide offers a comprehensive overview of its chemical properties, structure, synthesis, and core applications. We will delve into its pivotal role in bioorthogonal chemistry, including Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Staudinger ligation, as well as its utility as a photoaffinity labeling probe for elucidating molecular interactions.[3] Safety protocols and field-proven experimental insights are provided to ensure both successful and safe implementation in the laboratory.

Chemical Identity and Physicochemical Properties

This compound, also known as p-azidobenzaldehyde, is commercially available and serves as a key building block in organic and medicinal chemistry.[4][5] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][4] |

| Synonyms | p-Azidobenzaldehyde, Benzaldehyde, 4-azido- | [4][5][6] |

| CAS Number | 24173-36-2 | [1][4][5] |

| Molecular Formula | C₇H₅N₃O | [1][4][5] |

| Molecular Weight | 147.13 g/mol | [1][4][5] |

| Appearance | Light yellow to yellow oil | [5] |

| Purity | Typically ≥98% | [2][5] |

| Solubility | Sparingly soluble in Chloroform; Slightly soluble in Ethyl Acetate and Methanol. | [5] |

| Canonical SMILES | C1=CC(=CC=C1C=O)N=[N+]=[N-] | [1][4] |

| InChI Key | SDJOUGYEUFYPLL-UHFFFAOYSA-N | [1][4] |

Molecular Structure and Spectroscopic Profile

The utility of this compound stems directly from its molecular architecture, which combines a stable aromatic core with two distinct and orthogonally reactive functional groups.

Caption: Chemical structure of this compound.

The azide group (-N₃) is a high-energy functional group that serves as a versatile precursor for multiple reactions. It is relatively stable under typical synthetic conditions but can be activated by heat, light, or catalysis. The aldehyde group (-CHO) is a classic electrophilic site for nucleophilic attack, most commonly used in the formation of imines and related C=N bonds.

Spectroscopic Data Summary

While detailed spectra should be acquired for each batch, the following provides a guide to the expected spectroscopic characteristics.

| Technique | Expected Characteristics |

| ¹H NMR | Aldehydic proton (CHO) singlet ~9.9-10.1 ppm. Aromatic protons will appear as two sets of doublets in the ~7.0-8.0 ppm region, characteristic of a 1,4-disubstituted benzene ring. |

| ¹³C NMR | Carbonyl carbon (C=O) signal ~190-195 ppm. Aromatic carbons between ~120-150 ppm. |

| IR (Infrared) | Strong, sharp azide (N₃) stretch ~2100-2150 cm⁻¹. Strong carbonyl (C=O) stretch ~1690-1710 cm⁻¹. C-H stretches for aldehyde and aromatic protons will also be present.[7] |

| UV-Visible | Absorption maxima related to the π→π* transitions of the aromatic system and n→π* transition of the carbonyl group. |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A highly efficient and reproducible three-pot synthesis starts from commercially available 4-nitrobenzaldehyde, achieving an overall yield of 71%.[8][9] This method is superior to older routes as it reduces the formation of polymeric waste products.[9] Another common approach is the nucleophilic aromatic substitution of a leaving group, such as fluoride, with sodium azide.[1]

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Nitrobenzaldehyde Acetal

This protocol is adapted from the literature and provides a reliable method for gram-scale synthesis.[9]

-

Reduction of the Nitro Group: 4-Nitrobenzaldehyde ethylene acetal is dissolved in a suitable solvent (e.g., ethanol/THF mixture). A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is subjected to hydrogenation (H₂ gas) until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield 4-aminobenzaldehyde ethylene acetal (3).

-

Diazotization and Azidation: The resulting amine (3) is added to a cooled mixture of glacial acetic acid and concentrated sulfuric acid. While maintaining a temperature below 10°C, a solution of sodium nitrite (NaNO₂) in cold water is added dropwise. This generates the diazonium salt. After a brief stirring period (e.g., 10 minutes), a solution of sodium azide (NaN₃) in cold water is added dropwise. This displaces the diazonium group to form the azide.

-

Deprotection and Isolation: The reaction is allowed to warm to room temperature and then diluted with water to hydrolyze the acetal, regenerating the aldehyde. The aqueous mixture is extracted with an organic solvent like diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate (NaHCO₃), dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure at a temperature below 40°C to yield this compound as a dark orange oil.[9]

Causality Insight: The initial protection of the aldehyde as an acetal is critical because the aldehyde group is sensitive to both the reduction and diazotization conditions. Keeping the diazotization reaction at a low temperature is essential to prevent the decomposition of the unstable diazonium salt intermediate.

Core Reactivity and Applications

The power of this compound lies in its ability to participate in a range of highly specific and efficient conjugation reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the cornerstone of "click chemistry," a set of reactions known for their reliability, specificity, and high yield.[10][11] In this reaction, the azide group of this compound reacts with a terminal alkyne in the presence of a Cu(I) catalyst to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring.[10][12] This reaction is incredibly robust and can be performed in a variety of solvents, including water.[13][14]

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Field Application: In materials science, CuAAC is used to functionalize polymers and surfaces.[1][3] In drug development, it is used to link drug molecules to targeting ligands or to create complex molecular libraries for screening.[15]

Staudinger Ligation

The Staudinger ligation is a powerful bioorthogonal reaction that forms a stable amide bond between an azide and a specifically engineered triarylphosphine. Unlike the classical Staudinger reduction which produces an amine, the ligation variant involves an intramolecular trap that rearranges the aza-ylide intermediate to form an amide linkage.[16] Its bioorthogonality makes it ideal for use in complex biological systems without cross-reactivity.[17]

Caption: Mechanism of the traceless Staudinger Ligation.

Field Application: This reaction is extensively used for protein engineering, post-translational modification studies, and cell-surface labeling.[18] It allows for the precise attachment of probes or drugs to biomolecules in their native environment.[17]

Photoaffinity Labeling (PAL)

The aryl azide in this compound is a photoactivatable crosslinking group.[3] Upon exposure to UV light (typically ~254-360 nm), it loses N₂ gas to generate a highly reactive and short-lived nitrene intermediate.[1] This nitrene can insert into nearby C-H or N-H bonds, forming a stable covalent linkage with an interacting molecule, such as a protein receptor.[1][19]

Caption: Workflow for Photoaffinity Labeling (PAL).

Field Application: PAL is a critical technique in drug discovery for target identification and validation.[20] It allows scientists to irreversibly capture the interaction between a small molecule and its protein target, enabling the precise mapping of the binding site.[21][22]

Safety, Handling, and Purification

As a Senior Application Scientist, it is imperative to stress that operational safety is paramount when working with energetic compounds like organic azides.

-

Hazards: this compound is a potential explosive and should be handled with extreme care.[1] It is also toxic and can cause skin, eye, and respiratory system irritation.[1][23]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses. All manipulations should be performed within a certified chemical fume hood.[1]

-

Handling: Avoid exposure to heat, shock, friction, or static discharge.[23] Work with small quantities whenever possible. Keep away from open flames and hot surfaces.

-

Storage: Store in a tightly sealed container at refrigerated temperatures (4°C is recommended for long-term storage, though -20°C is also used) and protect from light.[2][5] Storing under an inert atmosphere (e.g., nitrogen) is advisable.[23]

-

Purification: When purifying by column chromatography, special care must be taken. Avoid dry loading of the azide onto silica gel, as friction can potentially trigger decomposition. Wet loading techniques are strongly recommended to minimize risk.[1]

Conclusion

This compound is far more than a simple aromatic aldehyde; it is a powerful and versatile molecular tool. Its dual functionality enables a wide array of specific and high-yield conjugation strategies that are central to modern chemical biology, drug discovery, and materials science. From building complex molecular architectures via click chemistry to mapping the intricate interactions within a cell using photoaffinity labeling, this compound provides researchers with a reliable and adaptable scaffold for innovation. Proper understanding of its reactivity and adherence to strict safety protocols are essential for harnessing its full potential.

References

-

Walton, G. & Lahti, P. (1998). An Efficient, Simple Synthesis of this compound. Synthetic Communications, 28(6), 1087-1090. Retrieved from [Link]

-

Walton, G. & Lahti, P. (1998). An Efficient, Simple Synthesis of this compound. Taylor & Francis. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

AxisPharm. (n.d.). This compound | CAS:24173-36-2. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 24173-36-2): Versatile Intermediate for Bioorthogonal Chemistry and Pharmaceutical Synthesis. Retrieved from [Link]

-

Sharma, U., et al. (2024). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Molecules, 29(6), 1253. Retrieved from [Link]

-

Angene Chemical. (n.d.). Benzaldehyde, 4-azido-(CAS# 24173-36-2). Retrieved from [Link]

-

Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

de Waal, A., & de Koster, C. G. (1983). Photoaffinity labeling of peptide binding sites of prolyl 4-hydroxylase with N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5. The Journal of biological chemistry, 258(24), 14738–14743. Retrieved from [Link]

-

Weiss, P. S., et al. (2018). Recent Progress using the Staudinger Ligation for Radiolabeling Applications. ChemistryOpen, 7(1), 10-23. Retrieved from [Link]

-

Glibowicka, M., et al. (2000). The multidrug resistance protein is photoaffinity labeled by a quinoline-based drug at multiple sites. Biochemistry, 39(22), 6572–6581. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

Díez-González, S. (2016). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. Request PDF. Retrieved from [Link]

-

Zanotti, F., et al. (1992). Azido derivative of tricarboxylic acid for photoaffinity labeling. Biochemical and biophysical research communications, 185(1), 321–326. Retrieved from [Link]

-

Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Visible, IR, and 1H NMR spectral data of compounds. Retrieved from [Link]

-

Bednarek, C., et al. (2020). The Staudinger Ligation. Chemical Reviews, 120(10), 4301–4354. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Soellner, M. B., et al. (2003). Reaction Mechanism and Kinetics of the Traceless Staudinger Ligation. Journal of the American Chemical Society, 125(38), 11790–11791. Retrieved from [Link]

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]

-

Domainex. (n.d.). Photoaffinity Labelling. Retrieved from [Link]

-

Smith, E., & Collins, I. (2015). Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Organic & Biomolecular Chemistry, 13(7), 1931-1940. Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

-

Li, G., et al. (2016). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Molecules, 21(10), 1386. Retrieved from [Link]

Sources

- 1. Buy this compound | 24173-36-2 [smolecule.com]

- 2. This compound | CAS:24173-36-2 | AxisPharm [axispharm.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H5N3O | CID 90385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. scbt.com [scbt.com]

- 7. rsc.org [rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 11. Click Chemistry [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. scispace.com [scispace.com]

- 15. Click chemistry - Wikipedia [en.wikipedia.org]

- 16. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. hzdr.de [hzdr.de]

- 18. The Staudinger Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Photoaffinity Labelling | Domainex [domainex.co.uk]

- 20. Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Photoaffinity labeling of peptide binding sites of prolyl 4-hydroxylase with N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The multidrug resistance protein is photoaffinity labeled by a quinoline-based drug at multiple sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 4-Azidobenzaldehyde from 4-Nitrobenzaldehyde

Abstract

4-Azidobenzaldehyde is a pivotal bifunctional molecule in modern chemical biology and materials science, serving as a linchpin in the assembly of complex molecular architectures.[1][2] Its utility stems from the orthogonal reactivity of the aldehyde and azide moieties, enabling sequential or simultaneous conjugations. The aldehyde facilitates classical Schiff base formation, while the azide is a key participant in the highly efficient and selective Huisgen 1,3-dipolar cycloaddition, the cornerstone of "click chemistry".[1][3][4][5] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, commencing from the readily available precursor, 4-nitrobenzaldehyde. The narrative emphasizes the causal relationships behind procedural choices, robust safety protocols, and the validation inherent in each step, ensuring a reproducible and scalable process for researchers, scientists, and drug development professionals.

Strategic Overview: A Two-Stage Synthetic Approach

The conversion of 4-nitrobenzaldehyde to this compound is efficiently executed in a two-step sequence. This strategy is predicated on the chemical transformation of the nitro group into an azide via a primary amine intermediate.

-

Stage 1: Selective Reduction. The nitro group of 4-nitrobenzaldehyde is selectively reduced to a primary amine (4-aminobenzaldehyde). The principal challenge here is to achieve this transformation without concurrently reducing the sensitive aldehyde functionality.[6]

-

Stage 2: Diazotization and Azidation. The resulting 4-aminobenzaldehyde is converted into an intermediate diazonium salt, which is subsequently displaced by an azide nucleophile to yield the final product.

This guide will detail a robust protocol centered on the use of tin(II) chloride for the initial reduction, a method prized for its mildness and functional group tolerance.[6][7][8]

Caption: High-level overview of the two-stage synthetic pathway.

Stage 1: Selective Reduction of 4-Nitrobenzaldehyde

Expertise & Rationale: Choosing the Right Reductant

The selective reduction of an aromatic nitro group in the presence of an aldehyde is a common yet delicate task. While powerful reductants like lithium aluminum hydride would indiscriminately attack both functional groups, and catalytic hydrogenation (e.g., H₂/Pd-C) can be effective, it often requires specialized equipment and carries the risk of over-reduction to the benzyl alcohol.[6][8]

For this synthesis, we employ tin(II) chloride (SnCl₂·2H₂O) in an acidic medium. This choice is deliberate and grounded in several key advantages:

-

Chemoselectivity: SnCl₂ is a mild reducing agent that demonstrates excellent selectivity for the nitro group, leaving the aldehyde functionality intact.[6][8]

-

Operational Simplicity: The reaction proceeds under standard laboratory conditions without the need for high-pressure apparatus.

-

Reliability: This method is a classic, well-documented transformation that provides consistent and good yields.[7]

The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protons supplied by the acidic medium. This process sequentially reduces the nitro group through nitroso and hydroxylamine intermediates before yielding the final primary amine.[9][10]

Comparative Data of Reduction Methods

The following table provides a comparison between the selected Stannous Chloride method and Catalytic Hydrogenation, illustrating the rationale for our choice.

| Parameter | Method 1: Stannous Chloride (SnCl₂) Reduction | Method 2: Catalytic Hydrogenation |

| Primary Reagents | Tin(II) chloride dihydrate (SnCl₂·2H₂O), HCl | H₂ gas, Palladium on Carbon (Pd/C) |

| Solvent | Ethanol | Ethanol or Ethyl Acetate |

| Temperature | 30 °C to Reflux | Room Temperature (20-25 °C) |

| Reaction Time | 2-4 hours | 2-6 hours |

| Typical Yield | 70-85% | >90% |

| Work-up Complexity | Moderate (Basification, extraction) | Low (Filtration of catalyst) |

| Safety Considerations | Handling of corrosive acid. | Handling of flammable H₂ gas and pyrophoric catalyst. |

| Key Advantage | High chemoselectivity, no special equipment needed. | High yield, clean reaction. |

Data synthesized from BenchChem Application Notes.[6]

Experimental Protocol: Synthesis of 4-Aminobenzaldehyde

Caption: Experimental workflow for the reduction of 4-nitrobenzaldehyde.

Materials & Equipment:

-

4-Nitrobenzaldehyde (1 equivalent)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4 equivalents)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Ethyl Acetate

-

Sodium Hydroxide (NaOH) solution (e.g., 3 M)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-nitrobenzaldehyde (1.0 eq) in ethanol (approx. 15 mL per gram of starting material).

-

Reagent Addition: To this stirring solution, carefully add SnCl₂·2H₂O (4.0 eq). Finally, add concentrated HCl (4.0 eq) dropwise. The addition may be exothermic.

-

Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) and maintain for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

-

Initial Work-up: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Basification: To the resulting slurry, slowly and with cooling (ice bath), add a 3 M NaOH solution until the pH is strongly basic (pH > 10). This step is critical as it precipitates the tin salts as tin hydroxide, a white solid.

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). The product, 4-aminobenzaldehyde, will move into the organic layer.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-aminobenzaldehyde as a yellowish solid.

-

Purification: The crude product is often of sufficient purity for the next step. If required, it can be further purified by recrystallization from a suitable solvent system like water or ethanol/water.

Stage 2: Diazotization and Azidation

Expertise & Rationale: The Sandmeyer-type Reaction

The conversion of the newly formed 4-aminobenzaldehyde to this compound proceeds via a diazonium salt intermediate.[11] This is a cornerstone reaction in aromatic chemistry.

-

Diazotization: The primary aromatic amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (HCl), to form a diazonium salt (Ar-N₂⁺Cl⁻).[11][12] This reaction must be performed at low temperatures (0-5 °C) as diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.

-

Azidation: The diazonium group is an excellent leaving group (N₂ gas). It is readily displaced by a wide range of nucleophiles. In this synthesis, sodium azide (NaN₃) provides the azide nucleophile (N₃⁻) to form the desired product.

Authoritative Grounding: Critical Safety Protocols for Handling Azides

This section is of paramount importance. Azide compounds are classified as Particularly Hazardous Substances and demand strict adherence to safety protocols. [13][14]

-

High Acute Toxicity: Sodium azide is highly toxic if inhaled, ingested, or absorbed through the skin.[14][15][16] It functions as a potent metabolic inhibitor.

-

Explosion Hazard:

-

Sodium azide can decompose explosively if heated above 275 °C.[15][16]

-

Crucially, it reacts with heavy metals (e.g., lead, copper, silver, mercury) to form highly shock-sensitive and explosive heavy metal azides. [16][17] For this reason, never use metal spatulas for handling solid sodium azide and avoid contact with metal pipes, joints, or equipment.[16][17] Use plastic or ceramic spatulas.

-

Reaction with acids produces hydrazoic acid (HN₃), which is a toxic, volatile, and explosive gas.[15][16] This is why the sodium azide solution is added to the acidic diazonium salt solution, rather than the other way around, to keep the concentration of HN₃ low at any given time.

-

Avoid contact with halogenated solvents (e.g., dichloromethane, chloroform), as this can form explosive organic diazides.[16][17]

-

-

Mandatory Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate gloves (nitrile gloves are generally sufficient, but double-gloving is recommended).[13][14]

-

Engineering Controls: All manipulations involving azides must be performed in a certified chemical fume hood.[14][16] A blast shield should be used for the reaction itself.[17]

Experimental Protocol: Synthesis of this compound

Caption: Experimental workflow for diazotization and azidation.

Materials & Equipment:

-

4-Aminobenzaldehyde (1 equivalent)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.1 equivalents)

-

Sodium Azide (NaN₃) (1.2 equivalents)

-

Ethyl Acetate

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Beakers, Erlenmeyer flasks, magnetic stirrer, ice bath

-

Separatory funnel, rotary evaporator

-

Blast shield

Procedure:

-

Diazonium Salt Formation:

-

In a beaker, dissolve 4-aminobenzaldehyde (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the solution to 0-5 °C using an ice-salt bath. Maintain this temperature range throughout the next steps.

-

In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the stirring amine solution. Ensure the temperature does not rise above 5 °C. A slight excess of nitrous acid can be tested for with starch-iodide paper (turns blue).

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Azidation Reaction:

-

Prepare a solution of sodium azide (1.2 eq) in a minimal amount of cold water.

-

BEHIND A BLAST SHIELD, add the sodium azide solution dropwise to the cold, stirring diazonium salt solution.

-

Vigorous nitrogen gas evolution will be observed. Control the addition rate to manage the effervescence.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then remove the bath and allow it to stir at room temperature for another hour.

-

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product is typically a brown oil or solid. It can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a pale yellow solid.

Summary of Synthesis and Product Characterization

Overall Reaction Scheme

Caption: Overall chemical transformation from starting material to final product.

Quantitative Synthesis Data

| Compound | Formula | Molar Mass ( g/mol ) | Role | Typical Yield |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Starting Material | - |

| 4-Aminobenzaldehyde | C₇H₇NO | 121.14 | Intermediate | 70-85% |

| This compound | C₇H₅N₃O | 147.13 | Final Product | 60-80% (from amine) |

Product Confirmation

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: Look for a strong, sharp absorbance characteristic of the azide group (N₃) at approximately 2100-2150 cm⁻¹ and the aldehyde carbonyl (C=O) stretch around 1700 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons and the aldehyde proton (~10 ppm). ¹³C NMR will confirm the number of unique carbons.

-

Mass Spectrometry (MS): To confirm the molecular weight of 147.13 g/mol .

Conclusion

This guide has detailed a reliable and well-vetted synthetic route to this compound from 4-nitrobenzaldehyde. By selecting a chemoselective reduction with tin(II) chloride and employing a carefully controlled diazotization-azidation sequence, researchers can access this invaluable chemical tool with good yield and purity. The causality behind each procedural step, from reagent selection to work-up strategy, has been elucidated to empower the user with a deeper understanding of the transformation. Adherence to the stringent safety protocols outlined for handling azide compounds is non-negotiable and critical for the successful and safe execution of this synthesis. The resulting product stands ready for application in a multitude of advanced research areas, from the development of novel therapeutics to the construction of functionalized materials.[1]

References

-

Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety - University of Wisconsin-Madison. [Link]

-

Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Master Organic Chemistry. [Link]

-

Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry. [Link]

-

Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]

-

Lab Safety Guideline: Sodium Azide. The University of Tennessee Health Science Center. [Link]

-

Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

-

Nitroaromatic Reduction w/Sn. Sciencemadness.org. [Link]

-

Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. [Link]

-

How to reduce 4-nitrobenzaldehyde to 4-aminobenzaldehyde?. ResearchGate. [Link]

-

Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde?. ResearchGate. [Link]

-

Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4. IOSR Journal of Applied Chemistry. [Link]

-

Lab 4: Reduction of 4-nitrobenzaldehyde and TLC analysis. YouTube. [Link]

-

This compound | CAS:24173-36-2. AxisPharm. [Link]

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]

-

o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign. [Link]

-

Click chemistry. Wikipedia. [Link]

-

The application of click chemistry in the synthesis of agents with anticancer activity. Dovepress. [Link]

-

4-Nitrobenzaldehyde: A Vital Building Block for Dye Synthesis. Fengchen Group. [Link]

-

Diazotization of p-aminobenzaldehyde. ResearchGate. [Link]

-

Synthesis, structure and chemical transformations of 4-aminobenzaldehyde. National Center for Biotechnology Information. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

Sources

- 1. This compound | CAS:24173-36-2 | AxisPharm [axispharm.com]

- 2. scbt.com [scbt.com]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. orgosolver.com [orgosolver.com]

- 10. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 11. Diazotisation [organic-chemistry.org]

- 12. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 13. Sodium azide: Uses, safety and sustainable alternatives | Abcam [abcam.com]

- 14. uthsc.edu [uthsc.edu]

- 15. ehs.wisc.edu [ehs.wisc.edu]

- 16. chemistry.unm.edu [chemistry.unm.edu]

- 17. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

A Senior Application Scientist's Guide to 4-Azidobenzaldehyde in Biochemical Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of biochemical investigation, the ability to capture transient molecular interactions and map binding sites is paramount. 4-Azidobenzaldehyde emerges as a cornerstone reagent, a compact and versatile molecule endowed with dual functionalities that empower researchers to probe the fundamental mechanisms of life. Its primary utility stems from the photo-activatable aryl azide group, which, upon ultraviolet irradiation, generates a highly reactive nitrene species capable of forming covalent bonds with nearby molecules. This process, known as photoaffinity labeling or photo-crosslinking, effectively freezes molecular interactions in time. Concurrently, its aldehyde moiety provides a classical chemical handle for conjugation, while the azide group itself is a key player in the world of bioorthogonal "click chemistry." This guide provides an in-depth exploration of the theoretical underpinnings, practical applications, and detailed methodologies for leveraging this compound in modern biochemical and drug discovery workflows.

The Molecular Logic of this compound: A Dual-Functionality Scaffold

This compound (C₇H₅N₃O) is an aromatic compound distinguished by two key functional groups: an aldehyde (-CHO) and an azide (-N₃) at the para position.[1][2] This unique structure makes it a bifunctional linker, where each group can be addressed by distinct and orthogonal chemical strategies.[3]

-

The Aldehyde Group: Provides a reactive site for traditional bioconjugation, primarily through the formation of imines (Schiff bases) or hydrazones upon reaction with primary amines (e.g., the ε-amino group of lysine residues on proteins) or hydrazides, respectively.[3]

-

The Aryl Azide Group: This is the photo-activatable workhorse. It remains chemically inert in the dark, allowing for controlled experimental setup.[4] Upon exposure to UV light, it becomes the linchpin for covalent capture, a process central to its most powerful applications. It is also the functional group used in highly specific bioorthogonal click reactions.[3][5][6]

| Property | Value | Source |

| CAS Number | 24173-36-2 | [7] |

| Molecular Formula | C₇H₅N₃O | [2] |

| Molecular Weight | 147.13 g/mol | [2][7] |

| Appearance | Light yellow to yellow oil | [6] |

| Storage | Long-term storage recommended at 2-8°C, protected from light.[6][8][9] |

The Core Mechanism: Light-Induced Nitrene Formation

The power of this compound in biochemistry is unlocked by ultraviolet (UV) light. When an aryl azide is exposed to UV radiation (typically in the 250-370 nm range), it undergoes photolysis, extruding a molecule of nitrogen gas (N₂) and forming a highly reactive and short-lived electron-deficient species known as a nitrene.[4][10][11]

Caption: Photoactivation of an aryl azide to a reactive nitrene.

This photogenerated nitrene is exceptionally reactive and will readily insert into proximal C-H and N-H bonds or add across double bonds, forming a stable covalent linkage.[4][12] This reaction is largely non-specific, which is a key advantage: it does not require a specific functional group on the target molecule, only proximity. The reaction must be performed in subdued light to prevent premature activation of the azide.[4]

Expert Insight: Singlet vs. Triplet Nitrenes Upon photolysis, a singlet nitrene is initially formed. This species is highly reactive and ideal for C-H insertion reactions. However, it can relax to a lower-energy triplet state.[13] Triplet nitrenes are less useful for photoaffinity labeling as they tend to participate in radical abstraction rather than insertion, leading to lower crosslinking efficiency.[13] The choice of solvent and molecular structure (e.g., fluorination of the aromatic ring) can influence the lifetime and reactivity of the desired singlet nitrene.[13]

Key Application: Photoaffinity Labeling for Target Identification and Binding Site Mapping

A primary application of this compound chemistry in drug discovery is photoaffinity labeling (PAL).[14] This powerful technique is used to identify the protein targets of a bioactive small molecule and to map its specific binding site.[14][15]

The workflow involves synthesizing a "photo-probe" by attaching a photoreactive group, derived from a molecule like this compound, to the drug molecule of interest. This probe retains its ability to bind to the target protein. Upon UV irradiation, the probe covalently crosslinks to amino acids within its binding pocket, permanently tagging the target.

Caption: Standard workflow for a photoaffinity labeling experiment.

Experimental Protocol: Identifying the Binding Site of a Small Molecule on a Purified Protein

This protocol outlines a general procedure. Concentrations, incubation times, and irradiation conditions must be empirically optimized.

1. Reagent and Sample Preparation:

- Photo-Probe: Synthesize and purify the photo-probe (your ligand derivatized with a 4-azido-benzoyl group or similar moiety). Include a biotin tag on the probe for easier purification. Dissolve in a suitable solvent (e.g., DMSO) to create a concentrated stock.

- Target Protein: Prepare your purified target protein in a non-reactive buffer (e.g., PBS or HEPES) at a concentration suitable for binding assays.[16] Avoid buffers containing primary amines like Tris, as they can react with aldehydes if that functionality is being used.

- Competitor Ligand: Prepare a stock solution of the original, unmodified ligand for competition experiments.

2. Binding and Crosslinking:

- Setup: In microcentrifuge tubes on ice, set up the following reactions in triplicate (in a dark room or under red light):

- Test Reaction: Target protein + Photo-probe.

- Competition Control: Target protein + Photo-probe + 100x molar excess of Competitor Ligand.

- No UV Control: Target protein + Photo-probe (this tube will not be irradiated).

- Incubation: Incubate the tubes for 30-60 minutes on ice or at 4°C to allow for binding equilibrium to be reached.

- UV Irradiation: Place the open tubes on ice and irradiate with a UV lamp (e.g., 254 nm or 365 nm, depending on the specific aryl azide) for 5-30 minutes.[4][17] The distance from the lamp and the time should be optimized to maximize crosslinking while minimizing protein damage. Do not irradiate the "No UV Control" sample.

3. Isolation and Analysis:

- Denaturation & Affinity Purification: Add SDS-PAGE loading buffer to a small aliquot of each reaction to check for a mobility shift of the crosslinked protein via Western blot. To the remainder, add streptavidin-coated magnetic beads to capture the biotin-tagged, crosslinked protein. Incubate and wash thoroughly to remove non-crosslinked proteins.

- On-Bead Digestion: Resuspend the beads in a digestion buffer containing a protease like trypsin and incubate overnight to digest the protein into smaller peptides.

- Mass Spectrometry: Elute the peptides and analyze them using LC-MS/MS.

4. Data Interpretation (Self-Validating System):

- Trustworthiness Check 1 (Specificity): The MS signal for the crosslinked peptide should be abundant in the "Test Reaction" but significantly reduced or absent in the "Competition Control." This demonstrates that the probe is binding to the specific site of interest.

- Trustworthiness Check 2 (Light-Dependence): The crosslinked peptide should be absent in the "No UV Control," confirming that the covalent linkage is dependent on photoactivation.

- Binding Site Identification: The MS/MS data will identify the amino acid sequence of the peptide that is covalently attached to the photo-probe, thereby mapping the binding site.[18]

Key Application: Mapping Protein-Protein Interactions (PPIs)

Understanding which proteins interact is fundamental to deciphering cellular pathways.[19] Heterobifunctional crosslinkers, often synthesized using this compound or its derivatives, are invaluable for this purpose.[4][20] One end of the crosslinker (e.g., an NHS-ester) is reacted with a purified "bait" protein. This bait protein, now decorated with photo-activatable azide groups, is introduced into a system (e.g., cell lysate) containing potential "prey" proteins. After an interaction occurs, UV light is used to covalently trap the prey.

Experimental Protocol: In Vitro PPI Pulldown

1. Reagent and Sample Preparation:

- Bait Protein Labeling: React your purified bait protein with an NHS-ester-aryl azide crosslinker (e.g., Sulfo-SANPAH) in a primary amine-free buffer. The goal is to label the bait protein with the photo-activatable group. Purify the labeled bait protein from excess crosslinker using a desalting column.

- Prey Sample: Prepare a cell lysate containing the potential interaction partners.

2. Interaction and Crosslinking:

- Incubation: Combine the azide-labeled bait protein with the cell lysate. Allow the interaction to occur for 1-2 hours at 4°C.

- UV Irradiation: Expose the mixture to UV light to activate the azide and covalently crosslink the bait to its interacting prey protein(s).[16]

3. Purification and Identification:

- Immunoprecipitation: Add an antibody specific to your bait protein (or to an affinity tag on the bait) to the mixture and perform an immunoprecipitation (IP) or Co-IP to pull down the entire crosslinked complex.[16]

- Analysis: Elute the complex from the beads and run it on an SDS-PAGE gel. Excise the band corresponding to the crosslinked complex and identify the prey protein using in-gel digestion followed by mass spectrometry.

The Other Side of the Azide: Bioorthogonal Click Chemistry

Beyond photo-activation, the azide group of this compound is a workhorse for bioorthogonal chemistry, particularly copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[3][5][21] This allows for the highly specific and efficient covalent attachment of molecules containing a terminal alkyne.

This dual reactivity is powerful. For instance, a researcher could first use the aldehyde group to conjugate this compound to an amine-containing biomolecule or surface. This leaves the azide group available as a handle for a subsequent, highly specific "click" reaction to attach a fluorescent dye, a biotin tag, or another molecule of interest.[1][3]

Caption: Orthogonal reactivity of this compound.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a molecular tool that grants researchers temporal control over covalent bond formation. Its ability to capture fleeting interactions through photo-crosslinking has made it indispensable for identifying drug targets, mapping binding sites, and elucidating protein-protein interaction networks. Furthermore, its role as a scaffold in bioorthogonal chemistry extends its utility into bioconjugation, imaging, and materials science. While careful optimization is required to manage the high reactivity of the photogenerated nitrene and minimize off-target effects, the insights gained from its application are foundational to progress in biochemistry and therapeutic development. Future advancements will likely focus on developing aryl azides that can be activated by longer, less-damaging wavelengths of light and incorporating them into more complex, multi-functional probes to unravel ever more intricate biological questions.

References

- NINGBO INNO PHARMCHEM CO.,LTD. This compound (CAS 24173-36-2): Versatile Intermediate for Bioorthogonal Chemistry and Pharmaceutical Synthesis.

- Thermo Fisher Scientific. Photoreactive Crosslinker Chemistry.

- Zhengzhou Alfa Chemical Co.,Ltd. This compound CAS NO: 24173-36-2.

- AxisPharm. This compound | CAS:24173-36-2.

- Taylor & Francis Online. An Efficient, Simple Synthesis of this compound.

- Marcel Dekker, Inc. An Efficient, Simple Synthesis of this compound.

- ChemBioChem.

- RSC Publishing.

- United States Biological. This compound CAS 24173-36-2.

- Smolecule. Buy this compound | 24173-36-2.

- ACS Publications.

- CHIMIA. Recent Development of Photo-Cross-Linkers as Tools for Biomedical Research.

- Santa Cruz Biotechnology. This compound | CAS 24173-36-2.

- PubMed. Photoaffinity heterobifunctional cross-linking reagents based on N-(azidobenzoyl)tyrosines.

- PubChem. This compound | C7H5N3O | CID 90385.

- Drug Hunter. Methods for Identifying Ligand Binding Sites in Drug Discovery.

- MDPI.

- Biosynth. This compound | 24173-36-2 | ZAA17336.

- PubMed. Identification of Ligand Binding Sites on Proteins Using a Multi-Scale Approach.

- PubMed.

- RSC Publishing. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides.

- Thermo Fisher Scientific. Crosslinking Protein Interaction Analysis.

- Thermo Fisher Scientific. Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents.

- PubMed.

- Chi-Duen Poon. Protein Protein Interactions - Drug Discovery Chemistry.

Sources

- 1. Buy this compound | 24173-36-2 [smolecule.com]

- 2. This compound | C7H5N3O | CID 90385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:24173-36-2 | AxisPharm [axispharm.com]

- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound CAS NO: 24173-36-2 used in the synthesis of fullerenes, and photocrosslinkable chitosans. [alfachemch.com]

- 7. scbt.com [scbt.com]

- 8. usbio.net [usbio.net]

- 9. biosynth.com [biosynth.com]

- 10. Two in one: use of azide functionality for controlled photo-crosslinking and click-modification of polymer microspheres - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00937A [pubs.rsc.org]

- 11. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Identification of the reactive intermediates produced upon photolysis of p-azidoacetophenone and its tetrafluoro analogue in aqueous and organic solvents: implications for photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chimia.ch [chimia.ch]

- 15. drughunter.com [drughunter.com]

- 16. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protein Protein Interactions - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 20. Photoaffinity heterobifunctional cross-linking reagents based on N-(azidobenzoyl)tyrosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Azidobenzaldehyde: A Versatile Tool in Chemical Biology and Drug Discovery

This guide provides an in-depth technical overview of 4-Azidobenzaldehyde, a versatile bifunctional molecule that has become an indispensable tool for researchers, chemists, and drug development professionals. We will delve into its core properties, synthesis, and key applications, providing not just protocols but the scientific rationale behind a Senior Application Scientist's experimental choices.

Introduction: The Dual-Reactivity Powerhouse

This compound is a unique chemical entity, elegantly simple in its structure yet profoundly powerful in its application.[1][2] Its utility stems from the presence of two distinct and orthogonally reactive functional groups on a compact aromatic scaffold: an aldehyde and an azide.[3] This dual functionality allows for a sequential or simultaneous series of chemical transformations, making it a cornerstone reagent in the fields of bioconjugation, proteomics, and drug discovery.

The aldehyde group provides a classic route for conjugation to primary amines, such as those found on the surface of proteins or other biomolecules, through reductive amination or the formation of imines and hydrazones.[3] In parallel, the azide group is a key player in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the highly efficient and specific ligation to alkyne-modified molecules.[3][4] Furthermore, the aryl azide can be photochemically activated to form a highly reactive nitrene, enabling its use in photoaffinity labeling to identify unknown cellular targets of bioactive molecules.[1][5]

This guide will provide a comprehensive exploration of this compound, from its fundamental properties to its most advanced applications.

Core Properties and Specifications

A thorough understanding of a reagent's physicochemical properties is paramount for its successful application. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 24173-36-2 | [2][3][6][7][8][9] |

| Molecular Formula | C₇H₅N₃O | [1][3][6][7][8][9] |

| Molecular Weight | 147.13 g/mol | [1][3][6][7][8][9] |

| Appearance | Light yellow to yellow oil | [8][9] |

| Purity | ≥98% | [8][9] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol | [8][9] |

| Storage | Long-term storage at 4°C is recommended. May be stored at room temperature for short periods. | [3][8][9] |

It is crucial to handle this compound with care, as organic azides are potentially explosive and can be sensitive to heat, shock, or friction.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.[1][8]

Caption: Chemical structure of this compound.

Synthesis of this compound

A reliable and efficient synthesis is critical for the widespread use of any chemical reagent. An effective three-pot synthesis of this compound starting from 4-nitrobenzaldehyde has been reported with an overall yield of 71%.[6][7] This method is noted for its reproducibility and reduction of waste byproducts compared to other routes.[6]

The general synthetic strategy is as follows:

-

Protection of the aldehyde: The aldehyde group of 4-nitrobenzaldehyde is first protected to prevent its reaction in the subsequent reduction step.

-

Reduction of the nitro group: The nitro group is then reduced to an amine.

-

Diazotization and Azidation: The resulting amino group is diazotized and subsequently converted to an azide using sodium azide.

-

Deprotection: Finally, the protecting group is removed to yield this compound.

Caption: Simplified workflow for the synthesis of this compound.

Applications in Bioconjugation and Drug Discovery

The true power of this compound lies in its versatile applications. Its dual reactivity allows for its use as a linker in creating complex bioconjugates and as a probe for identifying protein-ligand interactions.

Click Chemistry: Precision Ligation

The azide group of this compound is a perfect handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This reaction is highly efficient, specific, and biocompatible, making it ideal for labeling biomolecules in complex biological systems.[10][11]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the labeling of an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

This compound

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

-

DMSO (for dissolving this compound)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in a minimal amount of DMSO to create a stock solution (e.g., 10 mM).

-

Freshly prepare the sodium ascorbate solution.

-

-

Reaction Setup:

-

Initiate the Reaction:

-

Incubation:

-

Purification:

-

Purify the labeled protein using standard techniques such as size-exclusion chromatography to remove excess reagents.

-

Caption: The CuAAC "click" reaction of this compound.

Photoaffinity Labeling: Unmasking Molecular Interactions

The aryl azide of this compound can be converted into a highly reactive nitrene upon UV irradiation.[1] This property is exploited in photoaffinity labeling (PAL) to covalently crosslink a molecule of interest to its binding partner.[5]

Conceptual Workflow for Photoaffinity Labeling:

-

Probe Synthesis: this compound is conjugated to a ligand of interest via its aldehyde functionality.

-

Incubation: The resulting photoaffinity probe is incubated with a complex biological sample (e.g., cell lysate or live cells) to allow for binding to its target protein(s).

-

UV Activation: The sample is irradiated with UV light, activating the azide to a nitrene, which then forms a covalent bond with the target protein.

-

Target Identification: The covalently labeled protein can then be identified using various techniques, such as western blotting or mass spectrometry.

Experimental Protocol: Photoaffinity Labeling of a Target Protein

This protocol provides a generalized procedure. Specific parameters such as probe concentration and UV irradiation time will need to be optimized for each system.

Materials:

-

Photoaffinity probe (ligand conjugated to this compound)

-

Biological sample (e.g., cell lysate, purified protein)

-

UV lamp (e.g., 350 nm)

-

SDS-PAGE and Western blotting reagents or mass spectrometry sample preparation reagents

Procedure:

-

Incubation:

-

Incubate the photoaffinity probe with the biological sample in the dark to allow for binding. Include a control sample with a competing, non-photoreactive ligand to demonstrate specificity.

-

-

UV Crosslinking:

-

Place the samples on ice and irradiate with a UV lamp at a specific wavelength (typically around 350 nm for aryl azides) for a predetermined amount of time.[15]

-

-

Analysis:

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE. If an antibody is available for the ligand or an epitope tag, perform a Western blot to visualize the crosslinked protein-probe complex.

-

Mass Spectrometry: For unbiased target identification, the labeled proteins can be enriched and subjected to proteomic analysis by mass spectrometry.

-

Caption: Workflow for a photoaffinity labeling experiment.

Conclusion

This compound is a remarkably versatile and powerful tool for chemical biologists and drug discovery scientists. Its unique bifunctional nature enables a wide range of applications, from the precise construction of complex bioconjugates via click chemistry to the identification of novel drug targets through photoaffinity labeling. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to harnessing its full potential in advancing scientific research.

References

- Walton, M. C., & Lahti, P. M. (1998). An Efficient, Simple Synthesis of this compound.

-

Taylor & Francis Online. (n.d.). An Efficient, Simple Synthesis of this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound (CAS 24173-36-2): Versatile Intermediate for Bioorthogonal Chemistry and Pharmaceutical Synthesis. Retrieved from [Link]

-

AxisPharm. (n.d.). This compound | CAS:24173-36-2. Retrieved from [Link]

-

Angene Chemical. (n.d.). Benzaldehyde, 4-azido-(CAS# 24173-36-2). Retrieved from [Link]

-

PubMed. (n.d.). N,N'-Bis(4-azidobenzoyl)cystine--a Cleavable Photoaffinity Reagent. Retrieved from [Link]

-

Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

National Institutes of Health. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Retrieved from [Link]

-

Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Retrieved from [Link]

-

PubMed. (n.d.). Photoaffinity labeling of peptide binding sites of prolyl 4-hydroxylase with N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5. Retrieved from [Link]

-

ADC Biotechnology. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Click Chemistry Conjugations. Retrieved from [Link]

-

OUCI. (n.d.). Photoaffinity labelling with small molecules. Retrieved from [Link]

- Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593.

-

MDPI. (n.d.). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

ResearchGate. (n.d.). Azide- and alkyne-functionalized bioconjugation reagents. Retrieved from [Link]

Sources

- 1. Buy this compound | 24173-36-2 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CAS:24173-36-2 | AxisPharm [axispharm.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. usbio.net [usbio.net]

- 10. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. interchim.fr [interchim.fr]

- 12. confluore.com [confluore.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 15. researchgate.net [researchgate.net]

A Researcher's Comprehensive Guide to the Safe Handling of 4-Azidobenzaldehyde

This in-depth technical guide provides researchers, scientists, and drug development professionals with essential safety protocols and handling precautions for 4-Azidobenzaldehyde. Synthesizing technical data with practical, field-proven insights, this document is structured to offer a self-validating system for the safe and effective use of this versatile chemical intermediate.

Introduction to this compound: A Dual-Functionality Reagent

This compound (C₇H₅N₃O) is an aromatic compound featuring both an aldehyde and an azido functional group.[1][2] This unique structure makes it a valuable reagent in various chemical syntheses, particularly in bioconjugation, click chemistry, and the development of novel materials and pharmaceuticals.[1][3] The aldehyde allows for traditional carbonyl chemistry, such as the formation of imines or hydrazones, while the azido group is a key component in highly specific and efficient reactions like the Staudinger ligation and azide-alkyne cycloadditions (a cornerstone of "click chemistry").[1][4][5] Its utility in creating complex molecular architectures necessitates a thorough understanding of its associated hazards.[1]

Hazard Identification and Risk Assessment: Understanding the "Energetic" Nature

The primary hazards associated with this compound stem from its azido functional group, which renders the molecule "energetic" and potentially explosive.[6][7] Organic azides are known to be sensitive to external energy sources such as heat, light, friction, and shock, which can trigger violent decomposition.[6][8]

A critical aspect of risk assessment for any organic azide is evaluating its stability. Two guiding principles are often employed:

-

The Carbon to Nitrogen (C/N) Ratio: A higher ratio of carbon to nitrogen atoms generally indicates greater stability. For this compound (C₇H₅N₃O), the C/N ratio is 7/3, which is greater than 1. While this suggests it can be synthesized and isolated, it should still be handled with significant care.[6][9]

-

The Rule of Six: This rule suggests that there should be at least six carbon atoms for each energetic functional group (like an azide) to provide sufficient dilution and render the compound relatively safe.[6] this compound, with seven carbons to one azide group, meets this criterion, but this does not eliminate its explosive potential, especially under specific conditions.

Beyond its explosive potential, this compound is also classified as a toxic substance.[1] It can cause skin, eye, and respiratory system irritation.[1] The Safety Data Sheet (SDS) for this compound indicates it is a combustible liquid, harmful if inhaled, and may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects.

Table 1: Key Safety and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 24173-36-2 | [2][10] |

| Molecular Formula | C₇H₅N₃O | [2][10] |

| Molecular Weight | 147.13 g/mol | [2][10] |

| Appearance | Light yellow to yellow oil | [11][12] |

| Hazards | Potential explosive, toxic, irritant | [1][6] |

| Storage Temperature | 4°C for long-term storage | [11][12] |

Core Safety Principles for Handling Organic Azides

Before handling this compound, it is crucial to be familiar with the general safety protocols for organic azides:

-

Minimize Quantities: Whenever possible, work with the smallest practical amount of the substance.[13]

-

Avoid Friction and Grinding: Never use glassware with ground glass joints if possible, and avoid actions that could create friction.[7][13]

-

Use Appropriate Tools: Do not use metal spatulas or other metal utensils to handle azides, as this can lead to the formation of highly explosive heavy metal azides.[6][13] Plastic or ceramic spatulas are recommended.[13]

-

Control the Environment: Work in a well-ventilated chemical fume hood with a blast shield in place.[1][13]

-

Incompatibility Awareness: Keep azides away from acids (which can form the highly toxic and explosive hydrazoic acid), heavy metals, and halogenated solvents like dichloromethane and chloroform (which can form explosive di- and tri-azidomethane).[6][7][14]

-

No Distillation: Do not concentrate azide-containing solutions by rotary evaporation or distillation to dryness.[7][14]

Safe Handling and Storage of this compound

A systematic approach to handling this compound is essential to mitigate risks. The following workflow provides a self-validating protocol for its safe use.

Caption: A workflow for the safe handling of this compound.

Storage: this compound should be stored at a controlled temperature, with long-term storage recommended at 4°C.[11][12] It should be kept in a tightly closed container, away from light and incompatible materials.[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when working with this compound.

-

Hand Protection: Double-gloving with nitrile gloves is a standard precaution. For handling highly toxic azides, wearing silver shield gloves underneath nitrile gloves is recommended.[13][15]

-

Eye and Face Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[13] A face shield should be worn over safety glasses, especially when there is a risk of explosion or splash.[15]

-

Body Protection: A flame-resistant lab coat is essential.[13] In some situations, coveralls ("bunny suits") may be appropriate for full-body protection.[16]

-

Respiratory Protection: Work should always be conducted in a chemical fume hood.[1] If there is a risk of aerosol generation and the fume hood is not sufficient, a respirator (such as an N95 or higher) may be necessary.[16]

Experimental Protocol: Safety in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

The "click" reaction is a common application for this compound.[1][4] The following is a generalized protocol with integrated safety checkpoints.

Objective: To conjugate this compound to an alkyne-containing molecule via a CuAAC reaction.

Materials:

-

This compound

-

Alkyne-containing substrate

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

A suitable solvent (e.g., a mixture of water and a tertiary alcohol; avoid halogenated solvents)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand (optional but recommended)[17]

Protocol:

-

Preparation (Safety Checkpoint): Ensure the fume hood is clean, the blast shield is in place, and all necessary PPE is worn. Confirm that non-metal spatulas and clean glassware are being used.

-

Reagent Preparation: a. In a designated vial, dissolve the alkyne-containing substrate in the chosen solvent system. b. In a separate vial, carefully weigh the required amount of this compound using a plastic or ceramic spatula and dissolve it in the solvent. c. Prepare a fresh solution of sodium ascorbate in water. d. Prepare a solution of CuSO₄ in water. If using a ligand like THPTA, pre-mix it with the CuSO₄ solution.[17]

-

Reaction Assembly (Safety Checkpoint): a. To the vial containing the alkyne substrate, add the solution of this compound. b. Add the CuSO₄ solution (or the pre-complexed catalyst/ligand solution). c. Initiate the reaction by adding the sodium ascorbate solution.[17] The reaction is often rapid and exothermic; monitor for any temperature changes.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Work-up and Purification (Safety Checkpoint): Once the reaction is complete, quench it appropriately (e.g., by adding a chelating agent like EDTA to remove the copper catalyst). Do not concentrate the reaction mixture to dryness. Purification should be performed using methods that avoid heating and friction, such as extraction and precipitation.[14] Flash chromatography can be used, but dry loading of azide-containing samples onto silica gel should be avoided due to the risk of friction-induced decomposition; wet loading techniques are recommended.[1]

-

Waste Disposal: All waste containing azides, including residual reaction mixtures and contaminated materials, must be collected in a designated hazardous waste container labeled "Azide Waste."[14]

Emergency Procedures: Preparedness and Response

In the event of an incident involving this compound, a swift and informed response is critical.

Caption: Emergency response plan for incidents involving this compound.

Decontamination and Waste Disposal

Proper decontamination and disposal are the final steps in ensuring the safe use of this compound.

-

Decontamination: Glassware and surfaces should be decontaminated. A common method for destroying residual azides is through treatment with nitrous acid, which converts them to nitrogen gas.[13] This procedure must be carried out in a fume hood due to the formation of nitric oxide.[13]

-

Waste Management: All materials contaminated with this compound, including excess reagents, reaction mixtures, and cleaning materials, must be treated as hazardous waste.[1] This waste should be collected in a clearly labeled, dedicated "Azide Waste" container and should not be mixed with other waste streams, particularly acidic or metallic waste.[14] Disposal must be handled through an approved environmental health and safety program.[13]

Conclusion

This compound is a powerful synthetic tool, but its utility is matched by its potential hazards. By adopting a proactive safety mindset grounded in a thorough understanding of its chemical properties, researchers can effectively mitigate the risks of toxicity and explosive decomposition. The protocols and principles outlined in this guide provide a framework for the safe and responsible use of this compound, ensuring that scientific advancement does not come at the cost of personal or environmental safety.

References

-

UNM Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

-

School of Chemistry, University College Dublin. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

-

University of Nevada, Reno. (2017, November 1). Azide Synthesis Explosion. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved from [Link]

-

AxisPharm. (n.d.). This compound | CAS:24173-36-2. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. Retrieved from [Link]

-

Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

-

Taylor & Francis. (n.d.). An Efficient, Simple Synthesis of this compound. Retrieved from [Link]

-

UK Plant Health Information Portal. (2024, February 7). Decontamination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-